Cas no 1211585-23-7 (4-chloro-2-ethylpyridine-3-carboxylic acid)

4-chloro-2-ethylpyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-Pyridinecarboxylic acid, 4-chloro-2-ethyl-
- 4-chloro-2-ethylpyridine-3-carboxylic acid
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- MDL: MFCD18261943
- インチ: 1S/C8H8ClNO2/c1-2-6-7(8(11)12)5(9)3-4-10-6/h3-4H,2H2,1H3,(H,11,12)
- InChIKey: BDILWIUVORIFMU-UHFFFAOYSA-N
- ほほえんだ: C1(CC)=NC=CC(Cl)=C1C(O)=O
4-chloro-2-ethylpyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-305531-10.0g |
4-chloro-2-ethylpyridine-3-carboxylic acid |
1211585-23-7 | 10.0g |
$3687.0 | 2023-02-26 | ||
Enamine | EN300-305531-5g |
4-chloro-2-ethylpyridine-3-carboxylic acid |
1211585-23-7 | 5g |
$2933.0 | 2023-09-05 | ||
Enamine | EN300-305531-2.5g |
4-chloro-2-ethylpyridine-3-carboxylic acid |
1211585-23-7 | 2.5g |
$2316.0 | 2023-09-05 | ||
Enamine | EN300-305531-10g |
4-chloro-2-ethylpyridine-3-carboxylic acid |
1211585-23-7 | 10g |
$3687.0 | 2023-09-05 | ||
Enamine | EN300-305531-1g |
4-chloro-2-ethylpyridine-3-carboxylic acid |
1211585-23-7 | 1g |
$1117.0 | 2023-09-05 | ||
Enamine | EN300-305531-1.0g |
4-chloro-2-ethylpyridine-3-carboxylic acid |
1211585-23-7 | 1.0g |
$1117.0 | 2023-02-26 | ||
Enamine | EN300-305531-5.0g |
4-chloro-2-ethylpyridine-3-carboxylic acid |
1211585-23-7 | 5.0g |
$2933.0 | 2023-02-26 |
4-chloro-2-ethylpyridine-3-carboxylic acid 関連文献
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
4-chloro-2-ethylpyridine-3-carboxylic acidに関する追加情報
Professional Introduction to 4-chloro-2-ethylpyridine-3-carboxylic Acid (CAS No. 1211585-23-7)
4-chloro-2-ethylpyridine-3-carboxylic acid, with the chemical formula C₇H₈ClNO₂, is a significant compound in the field of pharmaceutical and chemical research. This compound belongs to the pyridine derivative family, which has been extensively studied due to its diverse biological activities and potential applications in drug development. The presence of both chloro and carboxylic acid functional groups makes it a versatile intermediate for synthesizing various pharmacologically active molecules.
The compound's molecular structure, featuring a pyridine ring substituted with a chloro group at the 4-position and an ethyl group at the 2-position, along with a carboxylic acid moiety at the 3-position, contributes to its unique reactivity and binding properties. These structural features have been exploited in the design of novel compounds targeting various therapeutic areas.
In recent years, 4-chloro-2-ethylpyridine-3-carboxylic acid has garnered attention in the development of small-molecule inhibitors for kinases and other enzymes involved in cancer signaling pathways. The carboxylic acid group provides a hydrogen bond acceptor site, which is crucial for interactions with target proteins, while the chloro group can serve as a pharmacophore for further functionalization. This has led to its incorporation into several drug candidates that are currently undergoing preclinical or clinical evaluation.
One of the most promising applications of this compound is in the synthesis of potent antiviral agents. The pyridine core is a common scaffold in antiviral drugs due to its ability to mimic natural nucleobases and interfere with viral replication mechanisms. Researchers have leveraged the reactivity of 4-chloro-2-ethylpyridine-3-carboxylic acid to develop novel inhibitors against RNA viruses, including those that cause significant public health challenges. The introduction of structural modifications derived from this compound has shown promising results in reducing viral load and improving patient outcomes.
Furthermore, the compound has been utilized in the development of agrochemicals. Pyridine derivatives are well-known for their role as intermediates in herbicides, fungicides, and insecticides. The specific arrangement of functional groups in 4-chloro-2-ethylpyridine-3-carboxylic acid allows for further derivatization into compounds that exhibit enhanced biological activity against pests while maintaining environmental safety profiles.
The synthesis of 4-chloro-2-ethylpyridine-3-carboxylic acid involves multi-step organic reactions that highlight its synthetic utility. Common synthetic routes include chlorination of pyridine derivatives followed by carboxylation at the desired position. These synthetic strategies have been optimized to ensure high yields and purity, making it a reliable starting material for further chemical transformations.
Recent advancements in computational chemistry have also facilitated the use of 4-chloro-2-ethylpyridine-3-carboxylic acid in structure-based drug design. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the atomic level. These insights have guided medicinal chemists in designing analogs with improved pharmacokinetic properties and reduced side effects.
The versatility of 4-chloro-2-ethylpyridine-3-carboxylic acid extends beyond pharmaceuticals and agrochemicals. It has found applications in materials science, particularly in the development of organic electronic materials such as OLEDs (organic light-emitting diodes) and sensors. The electron-deficient nature of the pyridine ring enhances its functionality in these applications, contributing to efficient charge transport and optical properties.
In conclusion, 4-chloro-2-ethylpyridine-3-carboxylic acid (CAS No. 1211585-23-7) is a multifaceted compound with significant potential across multiple industries. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules, particularly in drug discovery and development. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its role as a cornerstone in modern chemical synthesis and innovation.
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